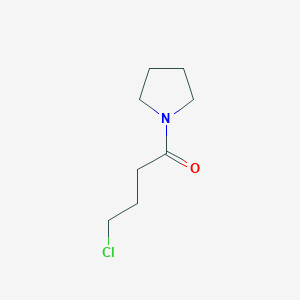

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Description

BenchChem offers high-quality 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14ClNO |

|---|---|

Molecular Weight |

175.65 g/mol |

IUPAC Name |

4-chloro-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2 |

InChI Key |

OWZIEPLJGKVJOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CCCCl |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one chemical structure and properties

This guide details the chemical structure, synthesis, reactivity, and handling of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one , a specialized intermediate used in the development of pyrrolidine-containing pharmaceuticals and central nervous system (CNS) active agents.

Executive Summary

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a bifunctional organic intermediate characterized by a reactive alkyl chloride terminus and a stable pyrrolidine amide moiety. It serves as a critical building block in medicinal chemistry, particularly for introducing the 4-(pyrrolidin-1-yl)-4-oxobutyl pharmacophore or, following reduction, the 4-(pyrrolidin-1-yl)butyl chain common in neuroleptic and anxiolytic drugs (e.g., buspirone analogues, tremorine derivatives). Its dual reactivity allows for selective functionalization at the alkyl chloride position while retaining the amide as a latent amine or a polar structural element.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one |

| Common Names | 1-(4-Chlorobutyryl)pyrrolidine; N-(4-Chlorobutyryl)pyrrolidine |

| CAS Number | Note: Often custom synthesized; refer to PubChem CID 304079 |

| Molecular Formula | C₈H₁₄ClNO |

| Molecular Weight | 175.66 g/mol |

| SMILES | C1CCN(C1)C(=O)CCCCl |

| InChIKey | OWZIEPLJGKVJOC-UHFFFAOYSA-N |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; sparingly soluble in water |

Structural Alerts:

-

Alkylating Agent: The primary alkyl chloride is a potential genotoxic structural alert (PGI). It is susceptible to nucleophilic attack by DNA bases if not controlled.

-

Amide Stability: The pyrrolidine amide bond is robust against mild hydrolysis but can be reduced to a tertiary amine using strong hydrides (e.g., LiAlH₄).

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one involves the Schotten-Baumann acylation of pyrrolidine with 4-chlorobutyryl chloride. This route is preferred for its high atom economy and scalability.

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution. The base scavenges the HCl byproduct to drive the equilibrium forward.

Figure 1: Synthesis pathway via Schotten-Baumann acylation.

Detailed Protocol (Lab Scale: 100 mmol)

-

Preparation:

-

Charge a 500 mL 3-neck round-bottom flask with Pyrrolidine (100 mmol, 7.11 g) and Triethylamine (110 mmol, 11.1 g) in Dichloromethane (DCM) (150 mL).

-

Cool the solution to 0°C using an ice/salt bath under nitrogen atmosphere.

-

-

Addition:

-

Dissolve 4-Chlorobutyryl chloride (100 mmol, 14.1 g) in DCM (50 mL).

-

Add dropwise to the pyrrolidine solution over 30–45 minutes, maintaining internal temperature <5°C. Exothermic reaction.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.

-

Monitor: TLC (50% EtOAc/Hexane) should show disappearance of pyrrolidine (ninhydrin stain) and acid chloride.

-

-

Workup:

-

Quench with water (100 mL).

-

Separate the organic layer.[1]

-

Wash organic layer sequentially with:

-

1M HCl (50 mL) – Removes unreacted pyrrolidine/TEA.

-

Sat. NaHCO₃ (50 mL) – Neutralizes residual acid.

-

Brine (50 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >95% pure. If necessary, purify via vacuum distillation (bp ~140–150°C @ 15 mmHg) or flash column chromatography (SiO₂, EtOAc/Hexane gradient).

-

Reactivity Profile & Applications

This intermediate is a "linchpin" molecule, offering two distinct reaction sites for divergent synthesis.

A. Nucleophilic Substitution (Alkyl Chloride)

The primary chloride is a good leaving group, especially when activated by iodide (Finkelstein condition).

-

Application: Synthesis of 1,4-dipyrrolidinyl compounds (e.g., tremorine analogues) or attachment to piperazine scaffolds for CNS drugs.

-

Reaction: R-Cl + Nu⁻ → R-Nu + Cl⁻ (where Nu = amines, thiols, phenoxides).

B. Amide Reduction (Pyrrolidine Moiety)

The amide carbonyl can be reduced to a methylene group.

-

Application: Synthesis of 1-(4-chlorobutyl)pyrrolidine , a precursor to Buspirone , Gepirone , and other azapirone anxiolytics.

-

Reagent: LiAlH₄ or BH₃·THF.

-

Note: Reduction usually occurs after the chloride has been displaced to avoid side reactions (e.g., reduction of the chloride to an alkane).

C. Grignard/Organolithium Addition

-

Application: Conversion to ketones (4-chloro-1-phenyl-1-butanone derivatives) via reaction with aryl Grignards, though this is less common due to competing alkylation at the chloride.

Figure 2: Divergent reactivity pathways for drug design.

Safety & Toxicology (HSE Guidelines)

As an alkylating agent, this compound poses specific risks that must be managed in a research or manufacturing setting.

| Hazard Class | Description | Mitigation Strategy |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[2] | Wear nitrile gloves, safety goggles, and lab coat. Use a fume hood. |

| Alkylating Agent | Potential Genotoxic Impurity (PGI). Capable of alkylating DNA bases. | Handle as a potent sensitizer. Inactivate waste with dilute NaOH or ammonia before disposal. |

| Acute Toxicity | Harmful if swallowed or inhaled.[3] | Avoid dust/mist formation.[4][5] Use local exhaust ventilation (LEV). |

Spill Response:

-

Don full PPE (including respiratory protection if aerosolized).[6]

-

Absorb with inert material (vermiculite/sand).

-

Neutralize the area with a dilute ammonia solution to decompose any residual alkyl chloride.

References

-

PubChem. (2024). Compound Summary: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one (CID 304079).[7] National Center for Biotechnology Information. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann mechanism and alkyl halide reactivity).

-

ECHA. (2024). Registration Dossier: Pyrrolidine. European Chemicals Agency. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Chloro-1-(4-chlorophenyl)butan-1-one | 40877-09-6 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. PubChemLite - 4-chloro-1-(pyrrolidin-1-yl)butan-1-one (C8H14ClNO) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profile of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

[1]

Executive Summary

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one (Molecular Formula:

This amphiphilic structure dictates its solubility: it exhibits high affinity for chlorinated and polar aprotic solvents , moderate solubility in ethers , and limited solubility in aliphatic hydrocarbons and water .[2] Understanding this profile is essential for optimizing extraction yields and designing crystallization or chromatography purification steps.[1]

Chemical Identity[1][3][4][5][6]

Physicochemical Solubility Profile

The solubility of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is governed by the competition between its polar amide bond (dipole-dipole interactions) and its non-polar alkyl chloride tail (Van der Waals forces).[1]

Quantitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Use Case |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; reaction medium.[1] |

| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Excellent (>100 mg/mL) | Reaction solvent for nucleophilic substitutions.[2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (>50 mg/mL) | Chromatography eluent; crystallization solvent.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | Soluble, but avoid basic conditions to prevent cyclization/solvolysis.[2] |

| Ethers | Diethyl Ether, MTBE | Moderate | Soluble; often used to precipitate impurities.[2] |

| Aromatic | Toluene, Benzene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying.[2] |

| Aliphatic | Hexane, Heptane, Pentane | Poor (<10 mg/mL) | Anti-solvent for precipitation or oiling out.[2] |

| Aqueous | Water, Brine | Low/Partial | Partitions into organic layer; forms emulsions.[2] |

Mechanistic Insights & Experimental Protocols

Solvation Mechanism

The compound's amide carbonyl accepts hydrogen bonds, making it soluble in alcohols.[2] However, the 4-chlorobutyl chain disrupts the hydrogen-bonding network of water, reducing aqueous solubility.[2] In non-polar solvents like Hexane, the polar amide core aggregates, leading to phase separation (oiling out).[2]

Protocol: Extraction & Workup

Objective: Isolate the target compound from a crude reaction mixture (e.g., reaction of 4-chlorobutyryl chloride with pyrrolidine).

Rationale: The protocol exploits the high solubility of the target in DCM and its poor solubility in basic aqueous solutions (which remove unreacted acid/amine).[2]

-

Quench: Pour the reaction mixture into ice-cold saturated

(removes HCl and unreacted acid). -

Extraction: Add Dichloromethane (DCM) (3 x reaction volume).

-

Note: DCM is preferred over Ether because the higher density aids phase separation, and the compound has higher affinity for chlorinated solvents.[2]

-

-

Wash: Wash the combined organic layer with:

-

Drying: Dry over anhydrous

or -

Concentration: Evaporate solvent under reduced pressure (

) to obtain the crude oil.

Protocol: Purification via Silica Gel Chromatography

Objective: Purify the crude oil using solubility gradients.

Visualizing the Solubility & Workup Logic

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

Caption: Solubility mapping showing solvent suitability for extraction (Green), partitioning (Yellow), and precipitation (Red).[2]

Stability & Safety Considerations

Hydrolysis & Cyclization Risk

While soluble in alcohols and water-miscible solvents, the compound contains an alkyl chloride and an amide.

-

Risk: In the presence of strong bases (e.g., NaOH in Ethanol) or heat, the pyrrolidine nitrogen can attack the

carbon of the alkyl chloride (intramolecular substitution).[2] -

Result: Formation of a spiro-ammonium salt or polymerization.[1]

-

Prevention: Maintain neutral pH during storage. Avoid prolonged heating in protic solvents.[1]

Handling[1][2]

References

-

Organic Syntheses , Coll.[1][2] Vol. 9, p. 559 (1998); Vol. 75, p. 129 (1997).[2] General procedures for amide synthesis and workup.[1][1][2]

-

PubChem Compound Summary , "4-Chloro-1-(pyrrolidin-1-yl)butan-1-one" (CID 304079).[1] Physicochemical property predictions.[1][2][3][4][5][1][2]

-

BenchChem Application Notes , "Synthesis of N-Substituted Pyrrolidines". Solvent selection for alkyl halide/amine reactions.[1][2][5][1][2]

Sources

- 1. 4-Chlorobutyrophenone | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 4-(Pyrrolidin-1-yl)butan-1-amine | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one PubChem CID 304079 data

An In-Depth Technical Guide to 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one (PubChem CID: 304079)

Introduction

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a chemical compound that belongs to the class of chloro-ketones and contains a pyrrolidine moiety. The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a core structural component in a vast array of natural products, including alkaloids and amino acids like proline, as well as in many synthetic drugs.[1][2] The presence of both a reactive chlorobutyl chain and a pyrrolidine amide group makes this compound a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications in drug discovery, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| PubChem CID | 304079 | PubChem |

| Molecular Formula | C₈H₁₄ClNO | PubChem |

| Molecular Weight | 175.66 g/mol | PubChem |

| IUPAC Name | 4-chloro-1-(pyrrolidin-1-yl)butan-1-one | PubChem |

| CAS Number | 58766-41-9 | PubChem |

| Physical Description | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane | Inferred from chemical structure |

Synthesis and Reactivity

The synthesis of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one can be achieved through several synthetic routes. A common and straightforward approach involves the acylation of pyrrolidine with 4-chlorobutanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol:

-

Reaction Setup: A solution of pyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Acyl Chloride: 4-Chlorobutanoyl chloride is added dropwise to the cooled pyrrolidine solution. An excess of pyrrolidine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl formed during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is dictated by its two main functional groups: the tertiary amide and the primary alkyl chloride. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, and thiols, to extend the carbon chain and build more complex molecules. The amide carbonyl group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions.

Analytical Characterization

The structural confirmation of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one relies on standard spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyrrolidine ring and the three methylene groups of the butanoyl chain. The protons adjacent to the chlorine atom and the carbonyl group would appear at lower fields. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (around 170 ppm), along with signals for the carbons of the pyrrolidine ring and the butanoyl chain.[3][4] |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular peak [M+H]⁺, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretching of the amide group (around 1650 cm⁻¹). |

Applications in Drug Development and Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[1][2] 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorobutyl chain provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential as a Precursor for Biologically Active Molecules:

-

CNS Agents: The pyrrolidine moiety is present in numerous centrally active compounds. This precursor could be used to synthesize analogs of existing drugs or novel chemical entities targeting CNS receptors.

-

Antiviral and Anticancer Agents: Nitrogen-containing heterocycles are key components of many antiviral and anticancer drugs.[1] The reactivity of the chloro group allows for the coupling of this molecule with other pharmacophores.

-

Analogs of Synthetic Cathinones: The structure of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one shares features with synthetic cathinones, some of which are controlled substances.[3][5][6] While this compound itself is not a controlled substance, it could be used in research to understand the pharmacology and toxicology of this class of compounds.

Safety and Handling

-

Hazard Identification: This compound should be considered potentially hazardous. Similar chlorinated compounds can be irritants to the skin, eyes, and respiratory tract.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature, combining a stable pyrrolidine amide with a reactive alkyl chloride, makes it an attractive starting material for the construction of a diverse range of more complex molecules. Researchers in drug development can leverage this compound to explore new chemical space and develop novel therapeutic agents. As with all chemicals, proper safety precautions must be observed during its handling and use.

References

-

Wójtowicz, A. M., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 299. [Link]

-

Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4851. [Link]

-

Nycz, J. E., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the illicit drug market. Forensic Science International, 279, 156-164. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-1-(3-pyridinyl)-1-butanone. [Link]

-

G. S. K. Narayanam, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 199, 112394. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-alpha-PVP. PubChem Compound Summary for CID 69245309. [Link]

-

Springer. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl N-(piperidin-3-ylmethyl)carbamate. PubChem Compound Summary for CID 164618069. [Link]

-

Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

-

Nycz, J. E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4690. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclopentylidenecyclopentanamine. PubChem Compound Summary for CID 71396013. [Link]

-

National Center for Biotechnology Information. (n.d.). C.I. Disperse Blue 79. PubChem Compound Summary for CID 2825062. [Link]

-

Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide. PubChem Compound Summary for CID 5287990. [Link]

-

ChemSynthesis. (2025). 4-chloro-1-phenyl-1-butanone. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobrassinin. PubChem Compound Summary for CID 184579. [Link]

-

Acta Crystallographica Section E. (n.d.). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. [Link]

-

Nycz, J. E., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Heptan-1-One (4-MEC). Molecules, 24(21), 3866. [Link]

-

Bloom Tech. (2025). Is 4'-Chloropropiophenone used in pharmaceutical applications?. [Link]

-

Journals@UC. (n.d.). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-alpha-PVP | C15H20ClNO | CID 69245309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-1-butanol - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidine-Containing Pharmaceutical Intermediates

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that stands as a cornerstone in medicinal chemistry.[1][2][3][4] This privileged scaffold is a key structural motif in a multitude of natural products, alkaloids, and perhaps most importantly, a significant number of FDA-approved pharmaceuticals.[3][4][5] Its prevalence in drug discovery can be attributed to its ability to introduce conformational rigidity, improve aqueous solubility, and provide a key hydrogen bond donor in the form of its nitrogen atom, thereby enhancing binding affinity to biological targets.[3] Consequently, the development of efficient, stereoselective, and scalable synthetic routes to access functionally diverse pyrrolidine intermediates is of paramount importance to researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide, offering in-depth application notes and detailed protocols for the synthesis of pyrrolidine-containing pharmaceutical intermediates. Moving beyond a simple recitation of procedures, this guide delves into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility. The protocols described herein are designed to be self-validating, empowering researchers to confidently construct these valuable molecular architectures.

Strategic Approaches to Pyrrolidine Synthesis

The construction of the pyrrolidine ring can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine core and the de novo synthesis from acyclic precursors. While the former approach, often utilizing readily available chiral pool starting materials like L-proline and its derivatives, is a common and effective method, this guide will focus on the latter, which offers greater flexibility in accessing a wider range of substitution patterns.[5][6] Key modern synthetic methodologies that will be explored include intramolecular cyclization reactions, transition metal-catalyzed processes, and organocatalytic strategies.

Intramolecular Aza-Michael Addition: A Robust Cyclization Strategy

The intramolecular aza-Michael addition is a powerful and widely employed method for the construction of pyrrolidine rings.[7][8][9] This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule, leading to the formation of a five-membered ring. The stereochemical outcome of the reaction can often be controlled, making it a valuable tool in asymmetric synthesis.[10]

Causality of Experimental Choices:

The success of the intramolecular aza-Michael addition is contingent on several factors. The choice of base is critical; it must be strong enough to deprotonate the amine nucleophile without promoting undesired side reactions. The nature of the Michael acceptor also plays a significant role, with electron-withdrawing groups enhancing its reactivity.[11] Solvent choice can influence both the reaction rate and the stereoselectivity of the cyclization.

Experimental Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine via Intramolecular Aza-Michael Addition

This protocol describes the synthesis of a 3,4-disubstituted pyrrolidine derivative, a common structural motif in bioactive molecules.

Materials:

-

Appropriate N-protected amino-alkene precursor (e.g., N-benzyl-5-hexen-1-amine)

-

Michael acceptor (e.g., methyl acrylate)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected amino-alkene precursor (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., DBU, 1.1 eq) to the stirred solution.

-

In a separate flask, prepare a solution of the Michael acceptor (e.g., methyl acrylate, 1.2 eq) in anhydrous THF.

-

Add the Michael acceptor solution dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Data Presentation:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | DBU | THF | 0 to rt | 18 | 85 | 90:10 |

| 2 | K₂CO₃ | CH₃CN | rt | 24 | 65 | 75:25 |

| 3 | Et₃N | CH₂Cl₂ | rt | 48 | 50 | 60:40 |

Workflow Diagram:

Caption: Workflow for the intramolecular aza-Michael addition.

Transition Metal-Catalyzed Synthesis: A Versatile Approach

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolidines are no exception.[12][13][14] Catalysts based on metals such as palladium, rhodium, copper, and iridium enable a diverse range of transformations, including C-H amination, cycloadditions, and reductive cyclizations, often with high levels of chemo-, regio-, and stereoselectivity.[12][13][15][16][17]

Causality of Experimental Choices:

The choice of the transition metal catalyst and the corresponding ligand is paramount in these reactions. The ligand can influence the steric and electronic properties of the metal center, thereby dictating the reactivity and selectivity of the transformation. Reaction conditions such as temperature, solvent, and the presence of additives can also have a profound impact on the outcome. For instance, in palladium-catalyzed C-H amination, an oxidant is often required to regenerate the active catalytic species.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol outlines a general procedure for the synthesis of a pyrrolidine derivative via a palladium-catalyzed intramolecular C-H amination reaction.

Materials:

-

γ-Alkenylamine substrate

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tol)₃)

-

Oxidant (e.g., Benzoquinone)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine the γ-alkenylamine substrate (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., P(o-tol)₃, 10 mol%).

-

Add the anhydrous solvent (e.g., toluene) to the tube.

-

Add the oxidant (e.g., benzoquinone, 1.1 eq) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrrolidine.

Data Presentation:

| Entry | Catalyst | Ligand | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | Benzoquinone | 100 | 12 | 78 |

| 2 | PdCl₂(PPh₃)₂ | - | O₂ (1 atm) | 80 | 24 | 65 |

| 3 | [Rh(cod)Cl]₂ | dppe | - | 110 | 16 | 72 |

Reaction Mechanism Diagram:

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Organocatalytic Synthesis: An Asymmetric Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts.[2][18][19][20] Proline and its derivatives are particularly effective organocatalysts for the enantioselective synthesis of pyrrolidines through various transformations, including Michael additions and [3+2] cycloadditions.[2][18][19][20][21]

Causality of Experimental Choices:

The success of organocatalytic reactions hinges on the ability of the catalyst to activate the substrates and control the stereochemistry of the transition state. In proline-catalyzed reactions, the secondary amine of proline forms an enamine or iminium ion intermediate with the substrate, which then participates in the key bond-forming step. The carboxylic acid group of proline often plays a crucial role in directing the stereochemical outcome through hydrogen bonding.

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

This protocol describes the enantioselective synthesis of a functionalized pyrrolidine precursor via a proline-catalyzed Michael addition of an aldehyde to a nitroalkene.

Materials:

-

Aldehyde (e.g., Propanal)

-

Nitroalkene (e.g., β-Nitrostyrene)

-

L-Proline

-

Solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add the nitroalkene (1.0 eq) and the solvent (e.g., DMSO).

-

Add L-proline (20 mol%) to the solution and stir for 10 minutes at room temperature.

-

Add the aldehyde (e.g., propanal, 3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

-

Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct. This adduct can then be further elaborated to the corresponding pyrrolidine through reductive cyclization.

Data Presentation:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | L-Proline | DMSO | rt | 24 | 95 | 98 |

| 2 | (S)-Diphenylprolinol silyl ether | Toluene | 0 | 48 | 92 | >99 |

| 3 | L-Threonine | CH₃CN | rt | 72 | 75 | 85 |

Enamine Catalysis Cycle Diagram:

Caption: Simplified cycle for proline-catalyzed enamine activation.

Purification and Characterization

The purification and characterization of the synthesized pyrrolidine intermediates are crucial steps to ensure their identity and purity.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, and a suitable solvent system is chosen as the mobile phase to separate the desired product from impurities.[22]

-

Recrystallization: For solid compounds, recrystallization from an appropriate solvent can be an effective method to obtain highly pure material.

-

Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.[23]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[22][24][25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[22]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[24][25]

-

Chiral High-Performance Liquid Chromatography (HPLC): For enantioselective reactions, chiral HPLC is used to determine the enantiomeric excess of the product.

Conclusion

The synthesis of pyrrolidine-containing pharmaceutical intermediates is a dynamic and evolving field of research. The methodologies outlined in these application notes, including intramolecular aza-Michael additions, transition metal-catalyzed reactions, and organocatalytic transformations, provide a robust toolkit for accessing a wide array of structurally diverse pyrrolidine scaffolds. By understanding the underlying principles and carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can efficiently and stereoselectively construct these valuable building blocks, thereby accelerating the drug discovery and development process.

References

-

Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

(2025). New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

Riaño, I., et al. (2015). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications (RSC Publishing). DOI:10.1039/C5CC09329E. Retrieved from [Link]

-

(2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... ResearchGate. Retrieved from [Link]

-

(2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Retrieved from [Link]

-

(n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Retrieved from [Link]

-

(n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

(n.d.). Synthesis of Functionalized Pyrrolidines and Piperidines. Retrieved from [Link]

-

Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. Retrieved from [Link]

-

(2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

(n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Retrieved from [Link]

-

(2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted... PMC. Retrieved from [Link]

-

(2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Retrieved from [Link]

-

(2017). Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems. RSC Publishing. Retrieved from [Link]

-

(2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Retrieved from [Link]

-

(n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. Retrieved from [Link]

-

(2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

-

(2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Retrieved from [Link]

-

(2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Retrieved from [Link]

-

(2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics - ACS Publications. Retrieved from [Link]

-

(n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Retrieved from [Link]

-

Helm, R. V., et al. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

-

(2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from [Link]

-

(2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. ResearchGate. Retrieved from [Link]

-

(2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Retrieved from [Link]

Sources

- 1. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05398C [pubs.rsc.org]

- 15. Pyrrolidine synthesis [organic-chemistry.org]

- 16. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 21. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jst-ud.vn [jst-ud.vn]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

Synthesis of Buflomedil Analogs: A Practical Guide for Researchers Utilizing Pyrrolidine Butyryl Intermediates

This comprehensive guide provides detailed application notes and protocols for the synthesis of Buflomedil analogs, with a focus on the strategic use of pyrrolidine butyryl intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel vasoactive agents. We will delve into the rationale behind synthetic strategies, provide step-by-step protocols for key reactions, and discuss the structure-activity relationships that drive the design of next-generation Buflomedil derivatives.

Introduction: The Therapeutic Potential of Buflomedil and the Rationale for Analog Synthesis

Buflomedil is a vasoactive drug that has been used in the treatment of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effects are attributed to a multi-faceted mechanism of action, including the inhibition of alpha-adrenoceptors, weak calcium channel antagonism, improvement of erythrocyte deformability, and inhibition of platelet aggregation.[1][3] These properties collectively contribute to improved blood flow in ischemic tissues. The development of Buflomedil analogs is driven by the pursuit of compounds with enhanced potency, improved pharmacokinetic profiles, and reduced side effects. By systematically modifying the core structure of Buflomedil, researchers can probe the key molecular features responsible for its biological activity and potentially discover novel drug candidates for the management of vascular disorders.[4][5]

The general structure of Buflomedil, 4-(1-pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone, offers several avenues for modification. The pyrrolidine ring, the butyryl chain, and the trimethoxyphenyl moiety can all be altered to generate a diverse library of analogs. This guide will focus on synthetic strategies that leverage versatile pyrrolidine butyryl intermediates to achieve this molecular diversity.

Core Synthetic Strategy: A Modular Approach to Buflomedil Analogs

The synthesis of Buflomedil and its analogs can be approached in a modular fashion, typically involving two key stages:

-

Synthesis of the Pyrrolidine Butyryl Intermediate: This involves the preparation of a functionalized butyryl derivative, often an activated form like an acyl chloride, which is then coupled with pyrrolidine or a substituted pyrrolidine.

-

Friedel-Crafts Acylation: The pyrrolidine butyryl intermediate is then used to acylate an appropriately substituted aromatic ring, yielding the final Buflomedil analog.

This modular approach allows for the independent variation of both the pyrrolidine and the aromatic components, facilitating the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.

Caption: General workflow for the modular synthesis of Buflomedil analogs.

Part 1: Synthesis of Key Pyrrolidine Butyryl Intermediates

The versatility of the final Buflomedil analogs is largely dependent on the diversity of the pyrrolidine butyryl intermediates. This section provides protocols for the synthesis of the foundational intermediate, 4-chlorobutyryl chloride, and discusses strategies for creating functionalized pyrrolidine derivatives.

Protocol 1: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone

4-Chlorobutyryl chloride is a crucial building block for introducing the butyryl chain. It can be efficiently synthesized from the readily available and inexpensive starting material, γ-butyrolactone. Several methods exist, with the use of thionyl chloride or bis(trichloromethyl) carbonate being common.

Method A: Using Thionyl Chloride with a Catalyst

This method offers a high-yield, one-step synthesis of 4-chlorobutyryl chloride.

Materials:

-

γ-Butyrolactone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Thionyl Chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, DCM)

-

Apparatus for reflux and distillation under reduced pressure

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous zinc chloride (catalytic amount).

-

Add γ-butyrolactone to the flask.

-

Slowly add thionyl chloride dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (typically 55-60 °C) and maintain for several hours until the reaction is complete (monitor by TLC or GC).[6]

-

Allow the mixture to cool to room temperature.

-

Assemble a distillation apparatus and distill the crude product under reduced pressure to obtain pure 4-chlorobutyryl chloride as a colorless to pale yellow liquid.[6]

Method B: Using Bis(trichloromethyl) Carbonate (Triphosgene)

This method provides an alternative to thionyl chloride and can be advantageous in certain contexts.

Materials:

-

γ-Butyrolactone

-

Bis(trichloromethyl) carbonate

-

Organic amine catalyst (e.g., triethylamine, pyridine, or DMF)

-

Organic solvent (e.g., tetrachloroethylene, o-dichlorobenzene)

-

Apparatus for reflux and distillation

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add γ-butyrolactone and the organic amine catalyst.

-

Heat the mixture to 120-130 °C in an oil bath.

-

Dissolve bis(trichloromethyl) carbonate in the chosen organic solvent and add it dropwise to the heated reaction mixture.

-

After the addition is complete, continue to stir the reaction at the same temperature for the specified time (typically 1-6 hours).[7]

-

After the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any residual phosgene.

-

The crude 4-chlorobutyryl chloride can then be purified by distillation.[7][8]

| Parameter | Method A (Thionyl Chloride) | Method B (Triphosgene) |

| Reagents | γ-Butyrolactone, SOCl₂, ZnCl₂ | γ-Butyrolactone, Bis(trichloromethyl) carbonate, Organic amine catalyst |

| Typical Yield | ~87% | Up to 95% |

| Reaction Temp. | 55-60 °C | 120-130 °C |

| Advantages | Readily available reagents, simple setup | High yield, avoids SO₂ byproducts |

| Disadvantages | Generates SO₂ gas | Triphosgene is a source of phosgene (toxic) |

Table 1: Comparison of synthetic methods for 4-chlorobutyryl chloride.

Protocol 2: Synthesis of 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride

This intermediate is formed by the reaction of a butyryl derivative with pyrrolidine, followed by hydrolysis. It can then be activated for the Friedel-Crafts reaction.

Materials:

-

γ-Butyrolactone or 4-chlorobutyronitrile

-

Pyrrolidine

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Apparatus for reflux

Procedure:

-

From γ-Butyrolactone: In a round-bottom flask, combine γ-butyrolactone and an excess of pyrrolidine. Heat the mixture to reflux for several hours. After cooling, acidify the reaction mixture with concentrated HCl to precipitate the hydrochloride salt of the product. The crude product can be recrystallized from a suitable solvent like ethanol.

-

From 4-Chlorobutyronitrile: React 4-chlorobutyronitrile with pyrrolidine in a suitable solvent. The resulting 4-(pyrrolidin-1-yl)butanenitrile can then be hydrolyzed under acidic or basic conditions, followed by acidification with HCl to yield 4-(pyrrolidin-1-yl)butanoic acid hydrochloride.

Functionalization of the Pyrrolidine Ring

To generate a wider range of Buflomedil analogs, it is advantageous to use substituted pyrrolidines. Proline and its derivatives are excellent starting materials for the synthesis of functionalized pyrrolidines.

Strategies for Pyrrolidine Functionalization:

-

From Proline: Proline can be reduced to prolinol, which can then be further modified. The carboxylic acid group of proline can also be used as a handle for various chemical transformations before the formation of the pyrrolidine butyryl intermediate.[9]

-

C-H Functionalization: Recent advances in catalysis allow for the direct functionalization of C-H bonds on the pyrrolidine ring, enabling the introduction of aryl or other groups at specific positions.[10]

-

[4+1] Annulation: Densely functionalized pyrrolidines can be synthesized through cascade reactions, such as a proline-catalyzed syn-Mannich and [4+1]-annulation sequence.[11]

Part 2: Assembly of Buflomedil Analogs via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to aromatic rings. In the context of Buflomedil synthesis, it involves the reaction of a pyrrolidine butyryl intermediate (typically the acyl chloride) with a substituted aromatic compound in the presence of a Lewis acid catalyst.

Caption: Schematic of the Friedel-Crafts acylation for Buflomedil analog synthesis.

Protocol 3: General Procedure for Friedel-Crafts Acylation

This protocol provides a general framework for the synthesis of Buflomedil analogs with variations in the aromatic ring.

Materials:

-

4-(Pyrrolidin-1-yl)butyryl chloride (or the corresponding carboxylic acid and a chlorinating agent like oxalyl chloride)

-

Substituted aromatic compound (e.g., 1,3,5-trimethoxybenzene for Buflomedil)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice bath

-

Hydrochloric acid (for work-up)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Dissolve the substituted aromatic compound in the anhydrous solvent and add it to the cooled suspension.

-

In a separate flask, prepare the 4-(pyrrolidin-1-yl)butyryl chloride. If starting from the carboxylic acid, it can be converted to the acyl chloride using oxalyl chloride or thionyl chloride.

-

Dissolve the 4-(pyrrolidin-1-yl)butyryl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (from 0 °C to room temperature, depending on the reactivity of the aromatic substrate) until completion (monitor by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 2: Representative Buflomedil Analogs and their Precursors

| Analog Structure | Pyrrolidine Butyryl Intermediate | Aromatic Precursor |

| 4-(Pyrrolidin-1-yl)butyryl chloride | 1,3,5-Trimethoxybenzene | |

| 4-(Pyrrolidin-1-yl)butyryl chloride | 1,3-Dimethoxybenzene | |

| 4-(3-Methylpyrrolidin-1-yl)butyryl chloride | 1,3,5-Trimethoxybenzene | |

| 3-Methyl-4-(pyrrolidin-1-yl)butyryl chloride | 1,3,5-Trimethoxybenzene |

Part 3: Characterization and Biological Evaluation

Characterization:

The synthesized Buflomedil analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Biological Evaluation:

The primary goal of synthesizing Buflomedil analogs is to identify compounds with improved therapeutic properties. A battery of in vitro and in vivo assays can be employed to assess their biological activity.

In Vitro Assays:

-

Vasodilator Activity: Assessed using isolated arterial rings (e.g., rat aorta) pre-contracted with agents like phenylephrine or potassium chloride.

-

Calcium Channel Blocking Activity: Evaluated using electrophysiological techniques or calcium imaging in vascular smooth muscle cells.

-

Alpha-Adrenoceptor Binding Assays: To determine the affinity of the analogs for α₁ and α₂ adrenergic receptors.

-

Platelet Aggregation Assays: To measure the inhibitory effect on platelet aggregation induced by agents like ADP or collagen.

-

Erythrocyte Deformability Assays: To assess the effect on the flexibility of red blood cells.

In Vivo Models:

-

Models of Peripheral Arterial Disease: Animal models, such as those involving femoral artery ligation, can be used to evaluate the effects of the analogs on blood flow and tissue ischemia.

-

Measurement of Blood Pressure and Heart Rate: To assess the hemodynamic effects of the compounds in anesthetized or conscious animals.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust framework for the generation of a diverse library of Buflomedil analogs. By systematically exploring modifications to the pyrrolidine ring, the butyryl chain, and the aromatic moiety, researchers can gain valuable insights into the structure-activity relationships governing the vasoactive properties of this class of compounds. The integration of efficient synthetic protocols with comprehensive biological evaluation will be instrumental in the discovery of novel and improved therapeutic agents for the treatment of peripheral and cerebral vascular diseases. Future efforts may focus on the development of more stereoselective synthetic methods for chiral analogs and the exploration of novel aromatic and heterocyclic replacements for the trimethoxyphenyl ring to further expand the chemical space and biological activity of Buflomedil derivatives.

References

- Kaur, P., & Singh, G. (2015). Proline-catalyzed sequential syn-Mannich and [4 + 1]-annulation cascade reactions to form densely functionalized pyrrolidines. Organic & Biomolecular Chemistry, 13(10), 2893-2897.

- O'Hara, F., et al. (2021). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 23(23), 9194-9199.

- Iermolenko, I. A., et al. (2025). Concise Practical Avenues Toward 5,5-Spiro-α-Prolines. Organic & Biomolecular Chemistry, 23, 3601–3611.

- Krasavin, M., et al. (2022).

- Zarubina, V. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents. (n.d.).

-

4-Chlorobutyryl Chloride CAS 4635-59-0 - Shaanxi Bloom Tech Co., Ltd. (n.d.). Retrieved from [Link]

-

Synthesis of 4-chlorobutyryl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

- CN101624340A - Preparation method of 4-chlorobutyryl chloride - Google Patents. (n.d.).

- Heel, R. C., et al. (1985). Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases. Drugs, 29(4), 337-363.

- Daum, P. S., et al. (1989). An evaluation of the ability of the peripheral vasodilator buflomedil to improve vascular patency after acute frostbite. Cryobiology, 26(1), 65-73.

- Ravikumar, K., & Sridhar, B. (2006). Buflomedil hydrochloride, a vasodilator drug. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4832-o4834.

- de Backer, T. L., et al. (2014). Buflomedil for intermittent claudication.

- de Backer, T., Bogaert, M., & Vander Stichele, R. (2022). Buflomedil for intermittent claudication.

- De Backer, T., Bogaert, M., & Vander Stichele, R. (2008). Buflomedil for intermittent claudication. Ghent University Academic Bibliography.

-

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

- Chariot, J., et al. (1990). Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat. European Journal of Pharmacology, 175(3), 229-235.

- Racenberg, J., Intaglietta, M., & Messmer, K. (1982). [Effect of the vasoactive drug buflomedil in arterial occlusive disease]. Fortschritte der Medizin, 100(41), 1926-1930.

- Di Micco, S., et al. (2026). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. Molecules, 31(4), 1234.

- Navarrete-Vázquez, G., et al. (2018). Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. Molecules, 23(6), 1464.

- Almerico, A. M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry.

Sources

- 1. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of the vasoactive drug buflomedil in arterial occlusive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proline-catalyzed sequential syn-Mannich and [4 + 1]-annulation cascade reactions to form densely functionalized pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one: distillation vs chromatography

Welcome to the technical support center for the purification of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one (CAS 122867-43-0). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the choice between distillation and chromatography for the purification of this key synthetic intermediate.

Introduction: The Purification Challenge

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a valuable building block in organic synthesis. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary purification challenge lies in selecting the most appropriate method to remove unreacted starting materials, byproducts, and any degradation products, while maximizing yield and ensuring the thermal stability of the compound. This guide provides a comparative analysis of vacuum distillation and flash column chromatography, the two most common purification techniques for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities may include:

-

Unreacted Starting Materials: Residual 4-chlorobutyryl chloride and pyrrolidine.

-

Byproducts from the Synthesis of 4-chlorobutyryl chloride: If synthesized from γ-butyrolactone and thionyl chloride, potential impurities could arise from this step.[1][2]

-

Solvent Residues: Depending on the reaction and work-up conditions.

-

Degradation Products: The compound may be susceptible to degradation under prolonged heating or acidic/basic conditions.

Q2: I don't have a specific boiling point for 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one. How can I estimate the conditions for vacuum distillation?

Q3: My compound appears to be degrading during distillation, evidenced by darkening of the material. What can I do?

A3: Thermal degradation is a significant concern for many organic molecules. If you observe discoloration or a decrease in purity of the distillate, consider the following:

-

Improve the Vacuum: A lower pressure will decrease the boiling point. Ensure your vacuum pump is in good working order and all connections are secure.

-

Reduce the Residence Time: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

-

Lower the Pot Temperature: Only heat the distillation flask to the minimum temperature required for a steady distillation rate.

-

Consider an Alternative: If thermal instability is a persistent issue, flash column chromatography is a milder purification method.

Q4: How do I choose the right solvent system for flash chromatography of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one?

A4: The ideal solvent system for flash chromatography should provide a good separation between your product and impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate. For pyrrolidine derivatives, a common starting point is a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.[4] You can screen different solvent ratios using TLC to find the optimal system for your specific impurity profile. Staining with potassium permanganate or iodine can help visualize the spots on the TLC plate.

Q5: After chromatography, I see a persistent impurity with a similar Rf to my product. What are my options?

A5: When an impurity co-elutes with your product, you can try several strategies:

-

Optimize the Solvent System: Try a different solvent system with a different polarity or a different combination of solvents. For example, adding a small amount of a third solvent like dichloromethane or methanol can sometimes improve separation.

-

Change the Stationary Phase: If you are using standard silica gel, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

-

Recrystallization: If your purified product is a solid, recrystallization from a suitable solvent can be a very effective final purification step to remove closely-eluting impurities.

-

Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard flash chromatography.[5][6]

Troubleshooting Guide

Distillation Issues

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Bumping/Unstable Boiling | - Uneven heating.- Insufficient stirring.- Lack of boiling chips or a stir bar. | - Use a heating mantle with a stirrer.- Ensure vigorous stirring.- Add fresh boiling chips or a magnetic stir bar. |

| No Product Distilling Over | - Vacuum is not low enough.- Temperature is too low.- A leak in the system. | - Check the vacuum pump and all connections for leaks.- Gradually increase the heating mantle temperature.- Ensure the condenser is properly cooled. |

| Product Solidifies in Condenser | - The product has a high melting point.- The condenser water is too cold. | - Use a wider condenser or a short-path distillation head.- Increase the temperature of the cooling water slightly or turn it off intermittently. |

| Low Yield | - Thermal decomposition.- Incomplete distillation.- Product held up in the distillation apparatus. | - Use a higher vacuum to lower the distillation temperature.- Ensure the distillation is run to completion.- Rinse the apparatus with a suitable solvent to recover any residual product. |

Chromatography Issues

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column overloaded.- Column not packed properly. | - Develop a better solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform bed. |

| Streaking/Tailing of the Product Band | - Sample is not fully soluble in the mobile phase.- Interaction of the amine with the acidic silica gel. | - Dissolve the sample in a minimal amount of the mobile phase before loading.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to suppress tailing. |

| Cracking of the Silica Bed | - Running the column dry.- Rapid changes in solvent polarity. | - Always keep the silica gel covered with solvent.- Use a gradient elution with a gradual change in solvent composition. |

| Product is not Eluting from the Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. |

Purification Method Comparison

The choice between distillation and chromatography depends on several factors, including the scale of the reaction, the nature of the impurities, and the thermal stability of the compound.

| Parameter | Vacuum Distillation | Flash Column Chromatography |

| Principle | Separation based on differences in boiling points. | Separation based on differences in polarity and interaction with the stationary phase. |

| Scale | Well-suited for large-scale purification (>10 g). | Ideal for small to medium scale purification (mg to several grams). |

| Throughput | Generally faster for large quantities once optimized. | Can be time-consuming, especially for large-scale purifications. |

| Selectivity | Effective for separating compounds with significantly different boiling points. | Highly selective and can separate compounds with very similar polarities. |

| Thermal Stress | High thermal stress on the compound. | Minimal thermal stress, performed at room temperature. |

| Solvent Consumption | Minimal. | High solvent consumption. |

| Cost | Lower operational cost for large scales. | Higher cost due to solvents and stationary phase. |

| Ideal For | Thermally stable compounds with non-volatile impurities. | Thermally sensitive compounds, complex mixtures, and separation of isomers. |

Experimental Protocols

Protocol 1: Vacuum Distillation of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Disclaimer: This is a general procedure and should be adapted based on the specific properties of the compound and the available equipment.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and all joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a temperature controller.

-

Charging the Flask: Charge the distillation flask with the crude 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one and a magnetic stir bar.

-

Applying Vacuum: Slowly and carefully apply a high vacuum (<1 mmHg) to the system.

-

Heating: Begin stirring and gradually heat the distillation flask.

-

Collecting Fractions: Collect any low-boiling impurities as a forerun fraction. Once the product begins to distill, collect it in a separate, pre-weighed receiving flask. Monitor the temperature of the vapor throughout the distillation.

-

Completion: Stop the distillation when the product has been collected or if signs of decomposition (darkening) become significant.

-

Cooling and Venting: Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Protocol 2: Flash Column Chromatography of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Disclaimer: The choice of column size, silica amount, and solvent system should be determined based on TLC analysis of the crude material.

-

Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) that gives an Rf value of 0.2-0.4 for the product.

-

Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry.

-

Sample Loading: Dissolve the crude 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes or flasks.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Decision-Making and Troubleshooting Workflows

Caption: Decision tree for selecting the optimal purification method.

Caption: General troubleshooting workflow for purification issues.

References

-

Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. (2017). Forensic Toxicology. Available at: [Link]

-

4-Chlorobutyryl Chloride CAS 4635-59-0 - Shaanxi Bloom Tech Co., Ltd. (n.d.). Retrieved from [Link]

- Process method for synthesizing and purifying 4-chlorobutyryl chloride. (2015). Patsnap.

-

4-Chlorobutyryl chloride | CAS 4635-59-0. (n.d.). Veeprho. Retrieved from [Link]

-

Synthesis of a New Chiral Pyrrolidine. (2010). MDPI. Available at: [Link]

- Synthesis method for 4-chlorobutyryl chloride. (n.d.). Google Patents.

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Available at: [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). LCGC Europe. Available at: [Link]

-

Synthesis of 4-chlorobutyryl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE; KSM OF LEVETIRACETAM API. (n.d.). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

-

4-chloro-1-phenyl-1-butanone - 939-52-6, C10H11ClO, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Available at: [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. plantaanalytica.com [plantaanalytica.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Controlling exotherms in the reaction of pyrrolidine and acid chlorides

Executive Summary & Safety Directive

The acylation of pyrrolidine (a secondary amine) with acid chlorides is a fundamental yet hazardous transformation in drug discovery. This reaction is highly exothermic due to the rapid formation of the stable amide bond and the neutralization of the generated HCl.

The Core Risk: Inadequate heat removal leads to "thermal runaway," resulting in solvent boiling, over-pressurization, and the formation of impurities (dimers, tars).

The Golden Rule: Heat generation (

The Thermodynamics: Why is it so hot?

To control the reaction, you must understand the energy landscape.

-

Mechanism: Nucleophilic Acyl Substitution.

-

Driving Force: The reaction is driven by the formation of the strong amide resonance structure and the high energy of the acid chloride starting material.

-

Enthalpy (

): Typically -120 to -150 kJ/mol .-

Context: A 1 mole scale reaction releases enough energy to boil ~400 mL of Dichloromethane (DCM) instantly if adiabatic.

-

Visualization: Reaction Energy Profile

Caption: The transition from high-energy acid chloride to stable amide releases significant thermal energy.

Critical Process Parameters (CPP)

A. Solvent Selection

The solvent acts as your primary heat sink.

| Solvent | Heat Capacity ( | Boiling Point | Suitability | Notes |